molecular formula C18H15NO3 B1595820 2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 438213-44-6

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B1595820
M. Wt: 293.3 g/mol
InChI Key: MMWABPDZOOUCOI-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a methoxyphenyl group (a phenyl ring with a methoxy group) and a carboxylic acid group attached to the quinoline .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, a common structure in many pharmaceuticals and dyestuffs. Attached to this core would be a methoxyphenyl group and a carboxylic acid group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the quinoline, methoxyphenyl, and carboxylic acid groups. Each of these functional groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .

Scientific Research Applications

Cancer Research

Several studies focus on the synthesis and evaluation of quinoline derivatives for their potential in cancer treatment. For instance, the synthesis of certain 4-anilino-2-phenylquinoline derivatives, including modifications at the 4-carboxylic acid position, has demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Zhao et al., 2005). Another study found that methoxy-substituted 3-formyl-2-phenylindoles, closely related to the quinoline structure , inhibit tubulin polymerization, a key mechanism in cancer cell proliferation, suggesting a potential application in developing new cytostatic drugs (Gastpar et al., 1998).

Material Science

In the field of material science, the synthesis and properties of Cd(II) complexes generated from 2-phenylquinoline derivatives have been explored. These complexes exhibit interesting fluorescent behavior and potential antibacterial activities, making them useful for various applications in materials chemistry and as antibacterial agents (Lei et al., 2014).

Biological Studies

The synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives has shown promise in biological studies, especially as 5HT1B antagonists. This indicates potential applications in neurological research and therapy, where such antagonists can play a role in treating disorders related to serotonin regulation (Horchler et al., 2007).

Chemical Synthesis

Research in chemical synthesis has led to the development of novel fluorophores based on quinoline derivatives, such as 6-methoxy-4-quinolone, which show strong fluorescence in a wide pH range. These compounds have applications in biomedical analysis as fluorescent labeling reagents, offering a tool for the detailed study of biological samples (Hirano et al., 2004).

Safety And Hazards

As with any chemical compound, handling “2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed information on its hazards .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-6-7-16-14(8-11)15(18(20)21)10-17(19-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWABPDZOOUCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357062
Record name 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS RN

438213-44-6
Record name 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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